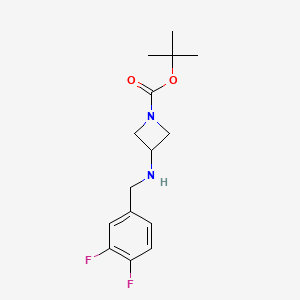

tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate

Overview

Description

Scientific Research Applications

Immunomodulation

This compound is instrumental in the synthesis of Janus kinase 3 (JAK3) inhibitors . JAK3 is a critical enzyme involved in the signaling of immune cells. Inhibitors targeting JAK3 can be used for immunosuppression in organ transplants to prevent rejection and in the treatment of autoimmune disorders.

Anti-inflammatory Applications

The compound’s role in JAK3 inhibition also extends to anti-inflammatory therapies . By modulating the immune response, it can be used to treat various inflammatory disorders, providing a pathway to alleviate conditions like rheumatoid arthritis and psoriasis.

Oncology

In cancer research, the modulation of immune responses is a promising strategytert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate can be used to develop treatments that target the immune system to fight against cancerous cells .

Antiviral Therapy

The compound finds application in the development of HCV protease inhibitors . These inhibitors are crucial in the treatment of Hepatitis C Virus (HCV) genotype 1 infection, which is a major subtype of the virus responsible for the disease.

Antibacterial Research

Researchers can use this compound to create novel aminoglycoside compounds with antibacterial activity . This is particularly important in the era of antibiotic resistance, as new antibacterial agents are urgently needed.

Cardiovascular Therapeutics

The compound can be used to synthesize bicyclic himbacine derivatives . These derivatives act as antagonists of the protease-activated receptor-1 (PAR-1) and are potential treatments for conditions like Acute Coronary Syndrome (ACS), myocardial infarction, thrombotic stroke, or peripheral arterial disease.

Neurological Disorders

Due to its potential to modulate phospho-inositol 3-kinase (PI3K) activity, derivatives of this compound could be used in treating diseases associated with PI3K, including neurological disorders .

Drug Discovery and Chemical Space Exploration

Lastly, the inherent novelty of the compound’s structure allows for extensive exploration in drug discovery . It provides a versatile framework for the development of new therapeutic agents, with the only limit being the researcher’s imagination.

properties

IUPAC Name |

tert-butyl 3-[(3,4-difluorophenyl)methylamino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJBMDWEUMYXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate | |

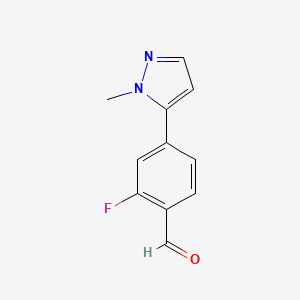

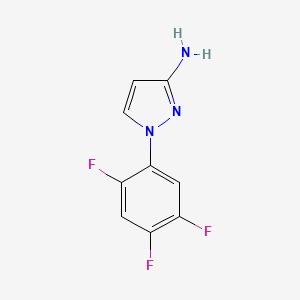

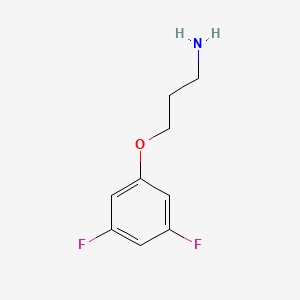

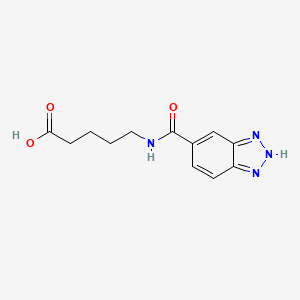

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

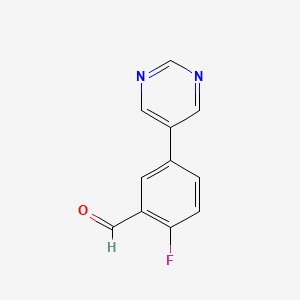

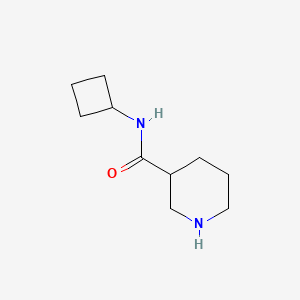

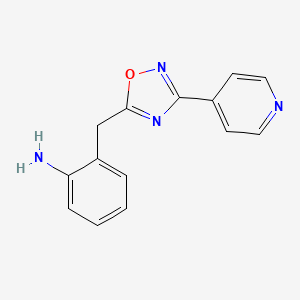

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)

![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)

![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

amine](/img/structure/B1445084.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)

![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)

![2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1445092.png)